

Application Notes and Protocols for PHA-793887 In Vitro Studies

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Compound of Interest		
Compound Name:	PHA-793887	
Cat. No.:	B610080	Get Quote

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Introduction

PHA-793887 is a potent, ATP-competitive, multi-kinase inhibitor with significant activity against a panel of cyclin-dependent kinases (CDKs), particularly CDK2, CDK5, and CDK7.[1] By targeting these key regulators of the cell cycle, **PHA-793887** can induce cell cycle arrest and apoptosis in various cancer cell lines.[1][2][3] These application notes provide a comprehensive overview of the in vitro use of **PHA-793887**, including its mechanism of action, biochemical activity, and detailed protocols for assessing its effects on cancer cell lines.

Mechanism of Action

PHA-793887 primarily exerts its anti-proliferative effects by inhibiting the kinase activity of CDKs. CDKs are essential for the progression of the cell cycle through its distinct phases (G1, S, G2, and M). By inhibiting CDKs, PHA-793887 prevents the phosphorylation of key substrate proteins, such as the Retinoblastoma protein (Rb) and Nucleophosmin (NPM).[2][3][4] This disruption of the normal cell cycle cascade leads to cell cycle arrest, typically at the G1/S or G2/M checkpoints, and can subsequently trigger apoptosis.[1][2]

Signaling Pathway Affected by PHA-793887



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